molecular formula C9H8BrIO2 B12330671 Benzenepropanoic acid, 4-bromo-3-iodo-

Benzenepropanoic acid, 4-bromo-3-iodo-

Cat. No.: B12330671
M. Wt: 354.97 g/mol
InChI Key: BFCJJMLEJBPAOR-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 4-bromo-3-iodo-, is an organic compound characterized by the presence of both bromine and iodine substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenepropanoic acid, 4-bromo-3-iodo-, typically involves the bromination and iodination of benzenepropanoic acid derivatives. One common method includes the use of bromine and iodine reagents under controlled conditions to achieve selective substitution on the benzene ring. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and halogenation reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .

Types of Reactions:

    Oxidation: Benzenepropanoic acid, 4-bromo-3-iodo-, can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the halogenated benzene ring to less substituted derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or iodine atoms are replaced by other substituents.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzenepropanoic acid, 4-bromo-3-iodo-, has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzenepropanoic acid, 4-bromo-3-iodo-, involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of bromine and iodine atoms enhances the compound’s reactivity, allowing it to participate in various chemical transformations. These interactions can affect molecular pathways and biological processes, making it a valuable compound for research .

Comparison with Similar Compounds

  • Benzenepropanoic acid, 4-bromo-3-chloro-
  • Benzenepropanoic acid, 4-iodo-3-chloro-
  • Benzenepropanoic acid, 4-bromo-3-fluoro-

Comparison: Benzenepropanoic acid, 4-bromo-3-iodo-, is unique due to the presence of both bromine and iodine substituents, which confer distinct reactivity and chemical properties compared to its analogs.

Properties

Molecular Formula

C9H8BrIO2

Molecular Weight

354.97 g/mol

IUPAC Name

3-(4-bromo-3-iodophenyl)propanoic acid

InChI

InChI=1S/C9H8BrIO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)

InChI Key

BFCJJMLEJBPAOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)I)Br

Origin of Product

United States

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